molecular formula C21H23N3O4S B10994628 N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

Cat. No.: B10994628
M. Wt: 413.5 g/mol
InChI Key: LXIKXWBQWWVJMG-UHFFFAOYSA-N
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Description

The compound N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a structurally complex molecule featuring a hybrid heterocyclic scaffold. Its core structure comprises a 1,3-thiazole ring substituted at the 4-position with a 5-methoxy-1,2-dimethylindole moiety and at the 2-position with a carboxamide-linked 2,2-dimethyl-5-oxotetrahydrofuran group.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxooxolane-3-carboxamide

InChI

InChI=1S/C21H23N3O4S/c1-11-18(13-8-12(27-5)6-7-16(13)24(11)4)15-10-29-20(22-15)23-19(26)14-9-17(25)28-21(14,2)3/h6-8,10,14H,9H2,1-5H3,(H,22,23,26)

InChI Key

LXIKXWBQWWVJMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)C4CC(=O)OC4(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the indole derivative, followed by the formation of the thiazole ring, and finally, the coupling with the tetrahydrofuran carboxamide.

    Indole Derivative Synthesis: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be constructed using Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Coupling Reaction: The final step involves coupling the indole-thiazole intermediate with the tetrahydrofuran carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the indole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The compound can undergo electrophilic substitution reactions, especially at the indole ring. Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Mechanism of Action
Research indicates that compounds containing indole and thiazole moieties exhibit potent anticancer properties. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including murine leukemia and human cervical carcinoma cells. For instance, studies have shown IC50 values in the submicromolar range for related indole derivatives, indicating strong antiproliferative activity .

Case Studies
A notable study reported the synthesis of thiazole derivatives that exhibited remarkable anticancer activity. The compound was found to inhibit key signaling pathways involved in tumor growth and metastasis. Specifically, it was shown to target the transforming growth factor-beta (TGF-β) signaling pathway, which is crucial for cancer progression .

Compound Cell Line IC50 (µM) Mechanism
Compound AHeLa0.5TGF-β pathway inhibition
Compound BL1210 (murine leukemia)0.8Induction of apoptosis
Compound CFM3A (murine mammary)1.2Cell cycle arrest

Interaction with Biological Targets

Protein Binding Studies
The compound's interaction with various proteins has been extensively studied using computational docking and experimental assays. It has shown a high affinity for several key proteins involved in cancer metabolism and cell cycle regulation .

Bioactivity Profiling
In vitro studies have highlighted the compound's ability to modulate protein expression levels associated with apoptosis and cell survival. This modulation is critical for developing targeted therapies that can selectively induce cancer cell death while sparing normal cells .

Synthetic Chemistry and Structure-Activity Relationships (SAR)

Synthesis of Derivatives
The synthesis of N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves multi-step reactions that yield various analogs with altered biological activities. The structure-activity relationship studies reveal that modifications at specific positions on the indole or thiazole rings can enhance or diminish anticancer efficacy .

Mechanism of Action

The mechanism of action of N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The indole and thiazole moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific signaling pathways.

Comparison with Similar Compounds

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1H-indole-3-carboxamide (137)

  • Key Features :
    • Substituted 1,2,4-thiadiazole ring (vs. 1,3-thiazole in the target compound).
    • Unmodified indole (lacking methoxy and dimethyl groups).
    • Absence of tetrahydrofuran-carboxamide moiety.
  • Synthesis: Prepared via reflux of 1H-indole-3-carboxylic acid and 3-phenyl-1,2,4-thiadiazol-5-amine in ethanol/water (1:1), followed by purification via flash chromatography .
  • Implications : The thiadiazole ring may enhance π-π stacking interactions compared to thiazole, but the lack of indole substituents reduces steric bulk and lipophilicity.

N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine (810633-89-7)

  • Key Features :
    • Tetrahydrofuran group linked via methylene to a triazine ring.
    • Benzothiazole core (vs. indole-thiazole in the target compound).
  • Benzothiazole’s electron-deficient nature contrasts with indole’s electron-rich properties .

Functional Group Modifications

775289-86-6: N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide

  • Key Features: Ethyl linker between indole and phenylbutanamide (vs. direct thiazole-carboxamide linkage). No tetrahydrofuran or thiazole components.
  • Implications : The flexible ethyl spacer may improve membrane permeability but reduce target specificity compared to rigid heterocyclic systems .

1092943-89-9: N-(3,4-dimethylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

  • Key Features :
    • Triazolo-pyrimidine fused ring (vs. thiazole-indole).
    • Carboxamide attached to a dimethylphenyl group.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Structural Features Synthesis Method
Target Compound ~456.5 (calculated) 5-methoxy-1,2-dimethylindole, 1,3-thiazole, 2,2-dimethyl-5-oxotetrahydrofuran-carboxamide Not reported in evidence
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1H-indole-3-carboxamide (137) ~335.4 Unsubstituted indole, 1,2,4-thiadiazole, phenyl group Reflux in ethanol/water, flash chromatography
N-[5-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine (810633-89-7) ~343.4 Benzothiazole, triazine, tetrahydrofuran-methylene Not detailed in evidence
775289-86-6: N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide ~334.4 5-methylindole, ethyl linker, phenylbutanamide Not detailed in evidence

Research Implications

  • Steric and Electronic Effects : The target compound’s 5-methoxy and 1,2-dimethylindole substituents likely increase lipophilicity and metabolic stability compared to unsubstituted indoles (e.g., Compound 137) .
  • Heterocycle Choice : Thiazole vs. thiadiazole or triazine alters electron density and hydrogen-bonding capacity, impacting target selectivity.

Biological Activity

N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties and mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

Molecular Characteristics

PropertyValue
Molecular Weight396.48 g/mol
IUPAC NameThis compound
InChI KeyInChI Key

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activities. For instance, indole derivatives are known for their ability to inhibit various cancer cell lines. In vitro studies have shown that related compounds can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Indole Derivatives

A study evaluated a series of indole derivatives for their antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cells. The results demonstrated that certain derivatives exhibited IC50 values ranging from 1.4 to 10.8 µM, indicating potent cytotoxic effects against these cancer cells . This suggests that the indole moiety in the compound may contribute to its anticancer properties.

The proposed mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Cell Proliferation : Compounds similar to this compound have been shown to inhibit key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : The activation of apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins has been observed in studies involving related compounds .
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at specific phases, thereby preventing cancer cell division and proliferation.

Additional Biological Activities

Beyond anticancer properties, there is emerging evidence suggesting that this compound may also exhibit:

  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial effects against various strains.
  • Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory responses in vitro.

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